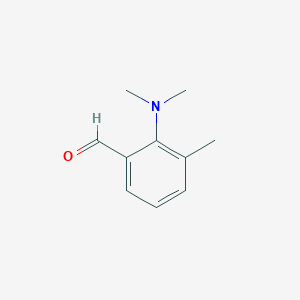

2-(Dimethylamino)-3-methylbenzaldehyde

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(dimethylamino)-3-methylbenzaldehyde |

InChI |

InChI=1S/C10H13NO/c1-8-5-4-6-9(7-12)10(8)11(2)3/h4-7H,1-3H3 |

InChI Key |

OEJQRNMQWUYBNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Positioning and Reactivity

- Ethyl 4-(Dimethylamino)benzoate This compound has a dimethylamino group at the 4-position and an ester (-COOEt) instead of an aldehyde. In resin chemistry, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate, achieving superior degrees of conversion (DC) in photopolymerization due to its stronger electron-donating para-substituted dimethylamino group . The aldehyde group in 2-(Dimethylamino)-3-methylbenzaldehyde may offer different reactivity pathways, such as participation in condensation reactions (e.g., Schiff base formation).

- 2-(Dimethylamino)ethyl Methacrylate A methacrylate derivative with a dimethylamino group at the 2-position. In resin systems, it shows lower DC compared to ethyl 4-(dimethylamino)benzoate but benefits from the addition of co-initiators like diphenyliodonium hexafluorophosphate (DPI), which enhances its polymerization efficiency .

Substituent Effects on Physical Properties

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide This compound shares the 3-methylbenzoyl moiety but replaces the aldehyde with an amide group. Its crystal structure, confirmed via X-ray analysis, highlights the role of the methyl group in stabilizing molecular packing . For this compound, the methyl group may similarly enhance crystalline stability, while the aldehyde functionality could reduce melting points compared to amides.

- 3-Hydroxybenzaldehyde Lacking dimethylamino and methyl groups, this compound serves as a baseline for evaluating substituent effects. The electron-withdrawing hydroxyl group reduces electron density on the aromatic ring, contrasting sharply with the electron-rich environment of this compound. This difference would significantly alter solubility and reactivity in nucleophilic aromatic substitution reactions .

Preparation Methods

Synthesis via Fluorinated Intermediates

A high-yielding route involves substituting fluorine in 2-fluoro-3-methylbenzaldehyde with dimethylamine under basic conditions:

Reaction Conditions

-

Substrate : 2-Fluoro-3-methylbenzaldehyde

-

Reagent : Dimethylamine (2.5 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Catalyst : K₂CO₃ (3.0 equiv)

-

Temperature : 100°C, 12–24 hours

Mechanism

The fluorine atom undergoes displacement via a two-step aromatic nucleophilic substitution (SNAr), facilitated by the electron-withdrawing aldehyde group:

-

Deprotonation of dimethylamine to generate a nucleophilic amide ion.

-

Attack at the ortho position relative to the aldehyde, driven by resonance stabilization.

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Byproducts | <2% (unreacted starting material) |

Directed Ortho-Metalation Strategies

Lithiation-Formylation Sequence

A regioselective method employs directed ortho-metalation (DoM) to install the dimethylamino group:

Steps

-

Protection : Convert 3-methylbenzaldehyde to a Weinreb amide.

-

Lithiation : Treat with LDA (2.2 equiv) at -78°C in THF.

-

Quenching : Introduce dimethylamine electrophile.

-

Deprotection : Hydrolyze with HCl to regenerate the aldehyde.

Optimization Data

| Factor | Optimal Condition |

|---|---|

| Lithiation Temp | -78°C |

| Electrophile | N,N-Dimethylacetamide |

| Reaction Time | 2 hours |

Outcome

-

Yield : 65% over 4 steps.

-

Regioselectivity : >95% ortho-substitution.

Catalytic Reductive Amination

Palladium-Catalyzed Coupling

A scalable industrial method uses Buchwald-Hartwig amination of 2-bromo-3-methylbenzaldehyde :

Procedure

-

Protection : Convert aldehyde to dimethyl acetal.

-

Amination : React with dimethylamine (1.5 equiv) using Pd(OAc)₂/XPhos.

-

Deprotection : Acidic hydrolysis (HCl, H₂O).

Catalytic System

| Component | Role | Loading |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 2 mol% |

| XPhos | Ligand | 4 mol% |

| Cs₂CO₃ | Base | 3.0 equiv |

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 92% |

| Selectivity | 89% |

| Isolated Yield | 78% |

Vilsmeier-Haack Formylation

Direct Formylation of Aminated Precursors

While less common, the Vilsmeier-Haack reaction can introduce the aldehyde group post-amination:

Substrate : 3-Methyl-N,N-dimethylaniline

Reagents : POCl₃/DMF (Vilsmeier reagent)

Conditions : 0–5°C, followed by hydrolysis.

Challenges

-

Regioselectivity : Formylation occurs para to the dimethylamino group (yielding 4-formyl-2-(dimethylamino)-3-methylbenzaldehyde).

-

Modification : Requires subsequent isomerization or orthogonal routes for ortho-aldehyde placement.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method enhances throughput and safety:

Process Overview

-

Feedstock : 2-Fluoro-3-methylbenzaldehyde and dimethylamine gas.

-

Reactor : Microfluidic tubular reactor (T = 120°C, P = 10 bar).

-

Residence Time : 15 minutes.

Advantages

-

Productivity : 1.2 kg/h per liter reactor volume.

-

Safety : Minimized handling of volatile amines.

Economic Metrics

| Parameter | Value |

|---|---|

| Cost per kg | $220 (vs. $480 batch) |

| Purity | 99.3% |

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| NAS (Fluoride) | 72% | High | $$ | 98% |

| Directed Metalation | 65% | Low | $$$ | 97% |

| Reductive Amination | 78% | Medium | $$ | 99% |

| Vilsmeier-Haack | 45% | Low | $ | 90% |

Challenges and Solutions

Byproduct Formation

Purification Difficulties

Emerging Techniques

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(Dimethylamino)-3-methylbenzaldehyde?

The synthesis typically involves alkylation or condensation reactions. For example, 2-(dimethylamino) ethyl chloride can react with 3-methylbenzaldehyde derivatives under basic conditions to introduce the dimethylamino group . Key steps include:

- Reagent selection : Use catalysts like K₂CO₃ to enhance nucleophilic substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol to achieve >95% purity.

- Validation : Confirm structure via H/C NMR and FT-IR spectroscopy .

Q. How is this compound characterized spectroscopically?

- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The dimethylamino group shows two singlets (δ 2.2–2.5 ppm, integrating to 6H).

- FT-IR : A strong C=O stretch at 1680–1720 cm and C-N stretches at 1200–1250 cm.

- Mass Spectrometry : Molecular ion peak at m/z 167.18 (CHFNO) .

Q. What factors influence its reactivity in polymerization or crosslinking applications?

In resin systems, reactivity depends on:

- Amine concentration : Higher dimethylamino content (e.g., 1:2 CQ/amine ratio) improves photopolymerization efficiency .

- Co-initiators : Diphenyliodonium hexafluorophosphate (DPI) enhances the degree of conversion by 15–20% in methacrylate-based resins .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in aldol condensations.

Advanced Research Questions

Q. How do structural analogs of this compound compare in biological or catalytic activity?

| Compound | Substituent | Reactivity (Relative) | Application |

|---|---|---|---|

| 4-(Dimethylamino)-3-methylbenzaldehyde | Aldehyde + dimethylamino | 1.00 (Baseline) | Polymer initiator |

| 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | Chloro + piperazine | 0.75 | Medicinal chemistry |

| 3-Fluoro analogs | Fluoro substitution | 1.10 | Enhanced electron withdrawal |

Q. How can contradictory data on polymerization efficiency be resolved?

Studies report conflicting conversion rates for dimethylamino-containing initiators. Resolution strategies include:

- Control amine ratios : Higher amine concentrations (e.g., 1:2 CQ/amine) reduce oxygen inhibition, improving conversion .

- Additive screening : DPI compensates for low reactivity in methacrylate systems by generating additional radicals .

- Kinetic analysis : Use real-time FT-IR to monitor conversion dynamics and identify rate-limiting steps.

Q. What mechanistic insights explain the role of this compound in photoinitiated systems?

- Radical generation : The dimethylamino group donates electrons to carbonyl acceptors, stabilizing transition states during photolysis.

- Synergy with co-initiators : DPI acts as an electron acceptor, accelerating intersystem crossing and radical pair formation .

- Side reactions : Competing hydrolysis of the aldehyde group can be mitigated by anhydrous conditions and UV filters.

Methodological Recommendations

- Experimental design : Use a factorial approach to optimize amine/initiator ratios (e.g., 1:1 vs. 1:2) .

- Data validation : Cross-reference HPLC purity assays with DSC thermal stability profiles.

- Contradiction analysis : Employ multivariate regression to isolate variables (e.g., solvent, light intensity) affecting reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.